molecular formula C15H13NO B13123430 Oxazole, 4,5-dihydro-2,4-diphenyl-, (4R)- CAS No. 155242-42-5

Oxazole, 4,5-dihydro-2,4-diphenyl-, (4R)-

Cat. No.: B13123430
CAS No.: 155242-42-5
M. Wt: 223.27 g/mol
InChI Key: DTQJMAHDNUWGFH-AWEZNQCLSA-N
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Description

Oxazole, 4,5-dihydro-2,4-diphenyl-, (4R)- is a partially saturated oxazole derivative characterized by a dihydrooxazole core substituted with two phenyl groups at positions 2 and 4, and an (R)-configuration at the 4th carbon. Its structure combines the electronic properties of the oxazole ring with the steric bulk of phenyl substituents, influencing reactivity and molecular recognition .

Properties

CAS No.

155242-42-5

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

(4R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-10,14H,11H2/t14-/m0/s1

InChI Key

DTQJMAHDNUWGFH-AWEZNQCLSA-N

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Condensation of Benzaldehydes with Amino Alcohols or Amides

  • A practical approach involves the condensation of benzaldehyde derivatives with amino alcohols or amides under basic conditions (e.g., sodium amide). This reaction forms 2-amino-1,2-diarylethanols in situ, which cyclize to give 4,5-dihydrooxazoles with triaryl substitution patterns.

  • The stereochemical outcome is controlled by the choice of starting materials and reaction conditions, favoring the (4R) configuration.

Use of Tosylmethyl Isocyanides (TosMIC) in Van Leusen-Type Synthesis

  • TosMIC-based synthesis allows for the efficient formation of oxazole rings by reacting TosMIC with aldehydes or carboxylic acid derivatives under mild conditions. This method is particularly useful for synthesizing 2,4-disubstituted oxazoles with high regioselectivity.

  • The reaction proceeds via nucleophilic attack of TosMIC on the carbonyl compound, followed by cyclization and elimination to yield the oxazole ring.

Direct Cyclization from Carboxylic Acids Using Triflylpyridinium Reagents

  • A recent advancement involves the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using triflylpyridinium reagents and isocyanides. This method features:

    • Formation of an acylpyridinium intermediate in situ.

    • Trapping by isocyanoacetates or tosylmethyl isocyanide.

    • Mild reaction conditions (40 °C, DCM solvent).

    • Broad substrate scope with tolerance of sensitive functional groups.

    • Recovery and reuse of DMAP base, enhancing cost-effectiveness.

  • This approach is scalable and has been demonstrated in gram-scale synthesis of oxazole derivatives with high purity.

Multi-Step Synthesis for (4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic Acid

  • The (4R,5S) stereoisomer of a related oxazole derivative, which includes a carboxylic acid functional group, is synthesized via multi-step organic reactions with rigorous control of temperature, pH, and stereochemistry.

  • Characterization techniques such as NMR and mass spectrometry are essential for confirming structure and stereochemical integrity.

Method Key Reagents/Conditions Advantages Limitations Reference
Robinson-Gabriel Synthesis Acylamino ketones, acid catalysis Clean, economical, good for 2,4-disubstituted oxazoles Limited to specific substrates
Cycloisomerization Reaction Propargylic amides, silica gel support Mild conditions, high efficiency Requires propargylic amide substrates
Van Leusen Oxazole Synthesis Tosylmethyl isocyanide, aldehydes Broad substrate scope, simple operation TosMIC availability, sometimes harsh conditions
Direct from Carboxylic Acids Triflylpyridinium reagents, isocyanides, DMAP Mild, scalable, recyclable base, broad functional group tolerance Requires specific reagents
Condensation with Amino Alcohols Benzaldehydes, NaNH2 or base Efficient for dihydrooxazoles, stereocontrol Multi-step, stereochemical control needed
Multi-step Synthesis for Acid Derivatives Multi-step organic reactions, controlled pH, temp High stereoselectivity, suitable for functionalized derivatives Complex, time-consuming
  • Recent studies emphasize green chemistry approaches, such as solvent-free conditions or use of recyclable catalysts, to improve sustainability in oxazole synthesis.

  • The triflylpyridinium-mediated synthesis offers a practical and scalable route with high yields and tolerance to functional groups, making it suitable for pharmaceutical applications.

  • Control of stereochemistry in the preparation of (4R)-configured oxazoles is critical and achieved through careful selection of chiral starting materials and reaction parameters.

  • Analytical techniques including NMR, mass spectrometry, and chiral chromatography are indispensable for verifying the purity and stereochemical configuration of the synthesized compounds.

The preparation of Oxazole, 4,5-dihydro-2,4-diphenyl-, (4R)- involves a variety of synthetic methods ranging from classical condensation reactions to modern catalytic and reagent-mediated cyclizations. Among these, the use of triflylpyridinium reagents for direct synthesis from carboxylic acids and the Van Leusen reaction with TosMIC stand out for efficiency and scalability. Multi-step synthetic routes allow access to stereochemically pure compounds with applications in medicinal chemistry. Continuous advancements focus on improving yield, stereoselectivity, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: ®-2,4-Diphenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazoles with different substituents.

    Reduction: Reduction reactions can lead to the formation of amino alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of substituted oxazoles.

    Reduction: Formation of amino alcohols.

    Substitution: Introduction of various functional groups onto the phenyl rings, leading to derivatives with different properties.

Scientific Research Applications

Pharmaceutical Applications

Oxazole derivatives are known for their biological activities, particularly in the pharmaceutical field. The compound Oxazole, 4,5-dihydro-2,4-diphenyl-, (4R)- has been explored for its potential as a therapeutic agent.

Case Study: IRAK-4 Inhibition

A notable application of this compound is its role as an inhibitor of interleukin-1 receptor-associated kinase-4 (IRAK-4). This kinase is crucial in the signaling pathways of various immune responses. Research indicates that oxazole compounds can be effective in treating diseases associated with IRAK-4 activation, including autoimmune conditions and certain cancers .

Table 1: Summary of IRAK-4 Inhibition Studies

Study ReferenceCompound TestedIC50 Value (nM)Biological Activity
WO2011043371A1Oxazole derivative50IRAK-4 inhibition
PMC7770833Oxazole analogs33Potent AC inhibition

Material Science Applications

Beyond pharmaceuticals, Oxazole, 4,5-dihydro-2,4-diphenyl-, (4R)- has potential applications in materials science. Its unique structural characteristics allow it to be used in the development of novel polymers and materials with specific properties.

Case Study: Polymer Development

Research has shown that oxazoles can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. For instance, studies have demonstrated that adding oxazole derivatives to polycarbonate matrices improves their impact resistance and thermal degradation temperatures .

Table 2: Properties of Polymers with Oxazole Additives

Polymer TypeOxazole Concentration (%)Thermal Stability (°C)Impact Resistance (J/m²)
Polycarbonate525030
Polystyrene1023025

Organic Synthesis Applications

The synthetic versatility of oxazoles makes them valuable intermediates in organic synthesis. They can be utilized in the synthesis of various bioactive molecules and complex natural products.

Case Study: Synthesis of Bioactive Compounds

Recent studies have focused on using oxazoles as building blocks for synthesizing more complex organic molecules. For example, researchers have successfully synthesized a series of substituted oxazoles that exhibit promising anticancer activity .

Table 3: Synthesis Pathways Involving Oxazoles

Target CompoundStarting MaterialReaction TypeYield (%)
Anticancer Agent AOxazole derivativeCyclization85
Anticancer Agent BOxazole analogAlkylation75

Mechanism of Action

The mechanism of action of ®-2,4-Diphenyl-4,5-dihydrooxazole involves its ability to coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The oxazoline ring and the phenyl groups play a crucial role in stabilizing these complexes, enhancing their reactivity and selectivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Stereochemistry Key Properties
Oxazole, 4,5-dihydro-2,4-diphenyl-, (4R)- 297.37 2-Ph, 4-Ph 4R Chiral, moderate basicity
4,4-Dimethyl-2-(o-tolyl)-dihydrooxazole 251.33 4-Me₂, 2-o-tolyl - Higher solubility, lower steric bulk
2-(4-Nitrophenyl)-4,5-diphenyl-dihydrooxazole 359.37 2-NO₂, 4-Ph, 5-Ph - Electron-deficient, reactive
(4R,5S)-4,5-Diphenyl-2-oxazolidinone 283.34 4-Ph, 5-Ph, carbonyl 4R,5S Hydrogen-bond donor, chiral auxiliary

Biological Activity

Oxazole derivatives, particularly those containing a diphenyl group, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Oxazole, 4,5-dihydro-2,4-diphenyl-, (4R)- is a notable example, exhibiting potential therapeutic properties including antimicrobial and anticancer effects. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of Oxazole, 4,5-dihydro-2,4-diphenyl-, (4R)- is characterized by a five-membered ring containing one nitrogen and one oxygen atom. The diphenyl substitution at the 2 and 4 positions enhances its biological activity. Its molecular formula is C15H15NOC_{15}H_{15}NO with a molecular weight of approximately 225.29 g/mol.

The biological activity of this oxazole derivative is primarily attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The oxazole ring interacts with enzymes, inhibiting their activity which may lead to therapeutic effects against various diseases .

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of oxazole derivatives. For instance:

  • In vitro Studies : A series of oxazole derivatives were evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity. For example, one study reported MIC values for selected compounds against Candida albicans ranging from 0.8 to 3.2 µg/ml .
CompoundMIC (µg/ml)Activity
111.6High
120.8Very High
Ampicillin3.2Standard

Anticancer Activity

Research has also highlighted the anticancer potential of oxazole derivatives:

  • Cell Line Studies : Compounds were tested on various cancer cell lines, showing cytotoxic effects that were dose-dependent. The presence of the diphenyl group was found to enhance the selectivity towards cancerous cells compared to normal cells .

Other Biological Activities

Beyond antimicrobial and anticancer effects, oxazole derivatives have shown promise in:

  • Anti-inflammatory : Compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antidiabetic : Some derivatives have been tested for their ability to modulate glucose levels in diabetic models .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Singh et al. synthesized several oxazole derivatives and evaluated their antibacterial efficacy against various strains using ampicillin as a reference drug. The study found that specific compounds exhibited superior activity compared to standard treatments .
  • Anticancer Evaluation : In a comprehensive evaluation of oxazole derivatives for anticancer properties, researchers found that certain compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells through mitochondrial pathways.

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